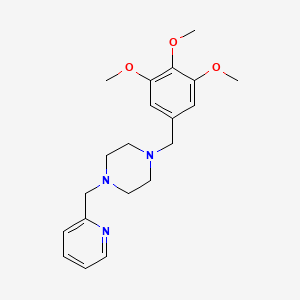![molecular formula C16H20N2O3 B5776960 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5776960.png)
1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide, also known as MPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MPAC belongs to the class of piperidinecarboxamide derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Applications De Recherche Scientifique
1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide has been studied for its potential applications in drug discovery and development. It has been shown to exhibit anticonvulsant activity in animal models, suggesting its potential use as a treatment for epilepsy. Additionally, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent. Furthermore, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide has been investigated for its potential as a treatment for neuropathic pain, a condition that affects millions of people worldwide.
Mécanisme D'action
The exact mechanism of action of 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide may exert its anticonvulsant activity by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a role in regulating neuronal excitability. By enhancing the activity of GABA receptors, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide may reduce the likelihood of seizures. Additionally, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in regulating gene expression. By inhibiting HDACs, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide may alter the expression of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide has been shown to exhibit various biochemical and physiological effects. In animal models, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide has been shown to reduce the frequency and severity of seizures. Additionally, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells in vitro. Furthermore, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide has been investigated for its potential as a treatment for neuropathic pain, a condition that is characterized by chronic pain and sensory abnormalities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide in lab experiments is its potential as a treatment for various diseases, including epilepsy, cancer, and neuropathic pain. Additionally, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide is relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one limitation of using 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide in vivo.
Orientations Futures
There are several future directions for research on 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide. One direction is to investigate the potential of 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide in vivo. Furthermore, the mechanism of action of 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide needs to be further elucidated to better understand its potential applications in drug discovery and development. Finally, the development of novel derivatives of 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide may lead to the discovery of compounds with enhanced biological activity and reduced toxicity.
Conclusion
In conclusion, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide has been shown to exhibit anticonvulsant, anticancer, and analgesic effects. However, further research is needed to determine the safety and efficacy of 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide in vivo and to elucidate its mechanism of action. Nonetheless, the potential of 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide as a treatment for various diseases makes it a promising compound for future research.
Méthodes De Synthèse
The synthesis of 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide involves the reaction of 2-methoxyphenylacetic acid with piperidine-4-carboxylic acid followed by the addition of acetyl chloride and triethylamine. The resulting product is purified through recrystallization to obtain 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide as a white solid with a melting point of 158-160°C.
Propriétés
IUPAC Name |
1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-5-3-2-4-12(14)6-7-15(19)18-10-8-13(9-11-18)16(17)20/h2-7,13H,8-11H2,1H3,(H2,17,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTKFTGTVSGFJX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5776879.png)
![6-ethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5776898.png)
![4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5776905.png)
![N-({1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5776914.png)


![methyl 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5776925.png)

![N-(tert-butyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776944.png)
![6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5776952.png)

![N-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5776969.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5776973.png)
